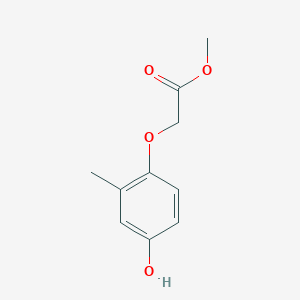

Methyl 2-(4-hydroxy-2-methylphenoxy)acetate

Übersicht

Beschreibung

Methyl 2-(4-hydroxy-2-methylphenoxy)acetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenol and is characterized by the presence of a hydroxy group and a methyl group on the aromatic ring, as well as a methoxycarbonyl group attached to the phenoxy moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-(4-hydroxy-2-methylphenoxy)acetate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-methylphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-(4-hydroxy-2-methylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.

Reduction: Formation of 2-(4-hydroxy-2-methylphenoxy)ethanol.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Methyl 2-(4-hydroxy-2-methylphenoxy)acetate exhibits significant antibacterial activity, making it a candidate for use as a preservative in food and pharmaceuticals. Research indicates that this compound possesses stronger antibacterial properties compared to traditional preservatives like benzoic acid and sorbic acid. The mechanism of action involves disrupting the cytoplasmic membrane of microorganisms, leading to protein denaturation and inhibition of respiratory enzymes .

Case Study: Efficacy Against Pathogenic Bacteria

In a comparative study, this compound was tested against various pathogenic bacteria such as Staphylococcus aureus and Salmonella typhimurium. The results demonstrated that at a concentration of 0.1%, this compound effectively inhibited bacterial growth in food products stored under controlled conditions (25°C and 75% humidity) for extended periods. This suggests its potential as a natural preservative in the food industry .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, which can lead to the development of new pharmaceuticals and agrochemicals. For instance, it has been used in the preparation of selective PPAR modulators, which are important in treating metabolic disorders such as type 2 diabetes .

Synthesis Pathway

The synthesis of this compound typically involves a multi-step process starting from phenolic precursors. The general steps include:

- Condensation Reaction : Combining phenol derivatives with acetic acid derivatives.

- Esterification : Reacting the resulting compounds with methanol under reflux conditions to yield the final product .

Pharmaceutical Development

This compound is being explored for its pharmacological properties, particularly as a selective modulator in drug development. Its ability to act on specific biological pathways makes it a candidate for addressing diseases associated with lipid metabolism and inflammation.

Pharmacokinetic Studies

Recent studies have focused on improving the pharmacokinetic profiles of drugs derived from this compound. For example, modifications to enhance absorption and bioavailability have shown promise in preclinical trials involving animal models .

Wirkmechanismus

The mechanism of action of methyl 2-(4-hydroxy-2-methylphenoxy)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological pathways. The aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their behavior in biological systems.

Vergleich Mit ähnlichen Verbindungen

- Methyl 2-phenoxyacetate

- Methyl 2-(4-aminophenoxy)acetate

- Methyl 2-(4-methoxyphenoxy)acetate

Comparison: Methyl 2-(4-hydroxy-2-methylphenoxy)acetate is unique due to the presence of both a hydroxy and a methyl group on the aromatic ring, which imparts distinct chemical and biological properties. Compared to methyl 2-phenoxyacetate, it has enhanced hydrogen bonding capabilities. Compared to methyl 2-(4-aminophenoxy)acetate, it lacks the amino group’s basicity, making it less reactive in certain conditions. Compared to methyl 2-(4-methoxyphenoxy)acetate, it has a hydroxy group that can participate in additional chemical reactions.

Biologische Aktivität

Methyl 2-(4-hydroxy-2-methylphenoxy)acetate, also known by its CAS number 317319-10-1, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.

- Molecular Formula : C₁₀H₁₂O₄

- Molecular Weight : 196.20 g/mol

- Density : 1.191 g/cm³

- Boiling Point : 319.4 ºC at 760 mmHg

- Flash Point : 124.5 ºC

These properties indicate the compound's stability and potential for various applications in pharmaceuticals and biochemistry.

Antioxidant Activity

This compound exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in various assays, such as the DPPH radical scavenging assay.

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (µM) |

|---|---|

| This compound | 159 ± 0.098 |

| BHA (positive control) | 44 ± 2.00 |

| PG (positive control) | 30 ± 0.27 |

The IC50 values indicate the concentration required to inhibit 50% of the DPPH radicals, showcasing the compound's potency compared to standard antioxidants like butylated hydroxyanisole (BHA) and propyl gallate (PG) .

Antifungal Activity

Research has shown that this compound possesses antifungal properties against human pathogenic fungi. For instance, it has displayed significant activity against dermatophytes such as Microsporum canis and Trichophyton longifusus. The antifungal efficacy is attributed to its structural components, which enhance its interaction with fungal cell membranes.

Table 2: Antifungal Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Microsporum canis | <50 µg/mL |

| Trichophyton longifusus | <50 µg/mL |

These findings suggest that the compound could be explored further for therapeutic applications in treating fungal infections .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In particular, it showed selective cytotoxicity towards A375 (human melanoma cell line), with an IC50 value indicating effective inhibition of cell proliferation.

Table 3: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A375 (melanoma) | 5.7 |

| A549 (lung adenocarcinoma) | >10 |

The selective nature of its cytotoxicity suggests potential for targeted cancer therapies .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Antifungal Mechanism : It disrupts fungal cell membrane integrity, leading to cell lysis and death.

- Cytotoxic Mechanism : It may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in programmed cell death.

Case Studies

A notable study examined the effects of this compound on human melanoma cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through increased expression of pro-apoptotic factors .

Another investigation focused on its antifungal properties, revealing that when combined with conventional antifungals, it enhanced their efficacy against resistant strains of fungi .

Eigenschaften

IUPAC Name |

methyl 2-(4-hydroxy-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWKLYFKRYJIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634913 | |

| Record name | Methyl (4-hydroxy-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317319-10-1 | |

| Record name | Methyl (4-hydroxy-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.